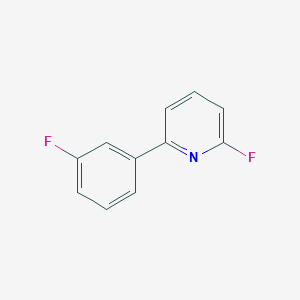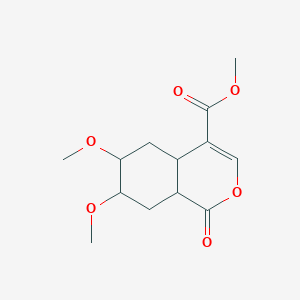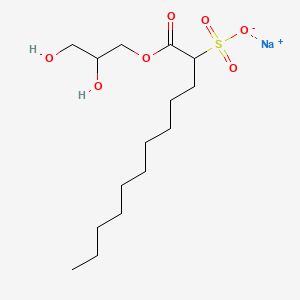
Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2,3-dihidroxipropoxi)-1-oxododecano-2-sulfonato de sodio es un surfactante conocido por su capacidad para mejorar la solubilidad y la digestión enzimática de las proteínas. Se utiliza comúnmente en diversas aplicaciones bioquímicas e industriales debido a sus propiedades únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(2,3-dihidroxipropoxi)-1-oxododecano-2-sulfonato de sodio implica la reacción de la dodecano-2-ona con el 3-(2,3-dihidroxipropoxi)propanosulfonato de sodio en condiciones ácidas. La reacción generalmente requiere calentamiento y la presencia de un catalizador para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica reacciones por lotes a gran escala donde los reactivos se mezclan en un entorno controlado para garantizar una calidad y un rendimiento constantes. La mezcla de reacción se purifica luego mediante diversas técnicas, como centrifugación y filtración, para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(2,3-dihidroxipropoxi)-1-oxododecano-2-sulfonato de sodio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las reacciones generalmente ocurren a temperaturas y condiciones de pH controladas para garantizar rendimientos óptimos .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfonatos oxidados, mientras que la reducción puede producir sulfonatos reducidos .
Aplicaciones Científicas De Investigación
El 1-(2,3-dihidroxipropoxi)-1-oxododecano-2-sulfonato de sodio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como surfactante para mejorar la solubilidad y facilitar diversas reacciones químicas.
Biología: Se emplea en la digestión y solubilización de proteínas, lo que lo hace valioso en estudios proteómicos y enzimáticos.
Medicina: Se utiliza en sistemas de administración de fármacos para mejorar la solubilidad y la biodisponibilidad de los agentes terapéuticos.
Industria: Se aplica en la formulación de detergentes, emulsionantes y otros productos industriales .
Mecanismo De Acción
El mecanismo de acción del 1-(2,3-dihidroxipropoxi)-1-oxododecano-2-sulfonato de sodio implica su capacidad para interactuar con proteínas y otras biomoléculas, mejorando su solubilidad y haciéndolas más susceptibles a la digestión enzimática. Esta interacción está facilitada por la estructura única del compuesto, que le permite unirse a regiones hidrofóbicas de las proteínas y exponerlas a la escisión enzimática .
Comparación Con Compuestos Similares
Compuestos similares
- Sal sódica de 1,2-dipalmitoil-sn-glicerol-3-fosfo-rac-(1-glicerol)
- Sal sódica de 1,2-dioleoil-sn-glicerol-3-fosfo-rac-(1-glicerol)
- Sal sódica de 1,2-dimiristoil-sn-glicerol-3-fosfo-rac-(1-glicerol)
Singularidad
En comparación con estos compuestos similares, el 1-(2,3-dihidroxipropoxi)-1-oxododecano-2-sulfonato de sodio es único debido a su estructura específica que mejora la solubilidad de las proteínas y la digestión enzimática sin inhibir la actividad enzimática. Esto lo hace particularmente valioso en aplicaciones bioquímicas e industriales donde se requiere un procesamiento eficiente de proteínas .
Propiedades
Número CAS |
67827-90-1 |
|---|---|
Fórmula molecular |
C15H29NaO7S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
sodium;1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C15H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-14(23(19,20)21)15(18)22-12-13(17)11-16;/h13-14,16-17H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
NJHGOYLSDZOYNG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC(C(=O)OCC(CO)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


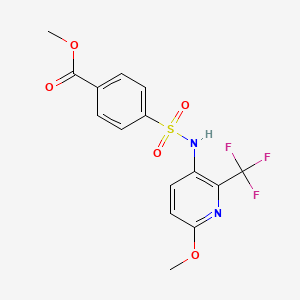
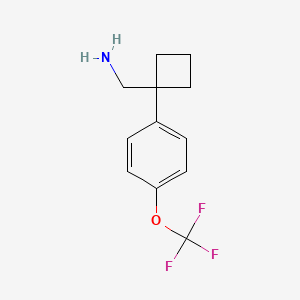
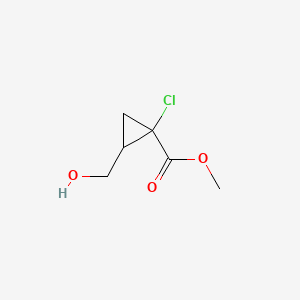
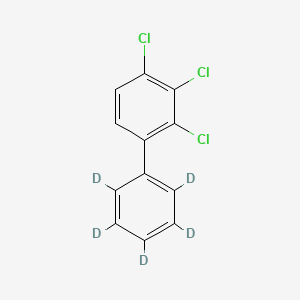
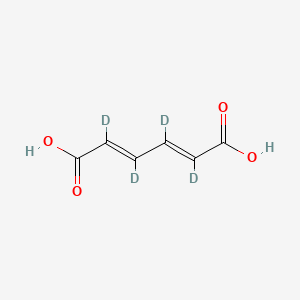
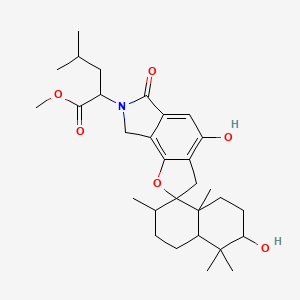
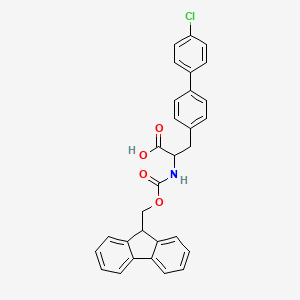
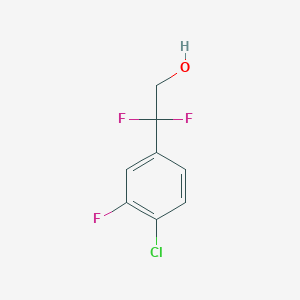
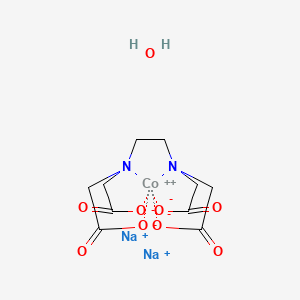
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
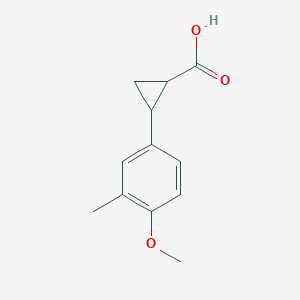
![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
